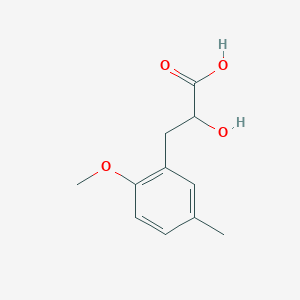
3-((4-Methylpyridin-2-yl)oxy)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Methylpyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 4-methyl-2-hydroxypyridine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative is replaced by the amine group of the propanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-((4-Methylpyridin-2-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
3-((4-Methylpyridin-2-yl)oxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-((4-Methylpyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
3-(2-methylpyridin-4-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
3-((4-Methylpyridin-2-yl)oxy)propan-1-amine is unique due to the presence of both a pyridine ring and an amine group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and biological applications.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-(4-methylpyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-8-3-5-11-9(7-8)12-6-2-4-10/h3,5,7H,2,4,6,10H2,1H3 |
InChI 键 |
HRJLIPCQZJWWST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)OCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)



![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)
![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)

